molecular formula C14H10ClNO5 B6394230 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261972-44-4

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6394230
CAS No.: 1261972-44-4
M. Wt: 307.68 g/mol
InChI Key: DNSFNMGGLAJLMM-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid is a complex organic compound that features a combination of chloro, methoxycarbonyl, and hydroxy functional groups attached to a phenyl and isonicotinic acid backbone

Properties

IUPAC Name

5-(3-chloro-4-methoxycarbonylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-14(20)8-3-2-7(4-11(8)15)10-6-16-12(17)5-9(10)13(18)19/h2-6H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSFNMGGLAJLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688339
Record name 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-44-4
Record name 4-Pyridinecarboxylic acid, 5-[3-chloro-4-(methoxycarbonyl)phenyl]-1,2-dihydro-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261972-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common approach is to start with the chlorination of a suitable phenyl precursor, followed by the introduction of the methoxycarbonyl group through esterification. The final step involves the formation of the isonicotinic acid moiety through a series of condensation and hydrolysis reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amines or thiols.

Scientific Research Applications

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, while the hydroxy group can form covalent bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(methoxycarbonyl)phenylboronic acid
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxycarbonyl groups allows for diverse chemical modifications, while the hydroxy group provides a site for covalent interactions with biological targets.

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